![molecular formula C22H19N3O2 B4226857 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide](/img/structure/B4226857.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide
Vue d'ensemble
Description
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide, also known as GSK2982772, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and inhibition of their activity has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide selectively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby inhibiting the recruitment of transcriptional machinery to target genes. This leads to a decrease in the expression of genes involved in cell proliferation, survival, and inflammation, among others.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide has been shown to modulate the immune response in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. It has also been shown to have beneficial effects on metabolic parameters such as glucose and lipid metabolism in preclinical models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide is its selectivity for BET proteins, which reduces the risk of off-target effects. However, its potency and pharmacokinetic properties may vary depending on the cell type and disease model used, which may limit its efficacy in certain contexts. Additionally, the lack of a crystal structure for N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide-bound BET proteins makes it difficult to elucidate its precise mechanism of action.
Orientations Futures
For N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide research include the development of more potent and selective BET inhibitors, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance its efficacy. Additionally, the role of BET proteins in other diseases such as neurodegenerative disorders and viral infections is an area of active investigation.
Applications De Recherche Scientifique
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide has been extensively studied in preclinical models of cancer and inflammatory diseases. In a study published in Cancer Research, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide was shown to inhibit the growth of multiple myeloma cells in vitro and in vivo, and to synergize with other anti-cancer agents such as dexamethasone and bortezomib. In another study published in Nature Communications, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide was shown to attenuate the inflammatory response in a mouse model of acute lung injury, suggesting its potential as a therapeutic agent for inflammatory disorders.
Propriétés
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16(27-19-10-3-2-4-11-19)22(26)23-18-9-7-8-17(14-18)20-15-25-13-6-5-12-21(25)24-20/h2-16H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQHODSQSQGCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.